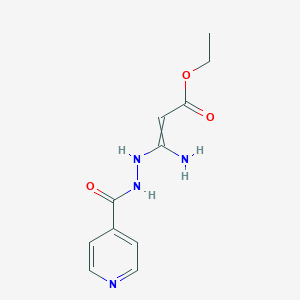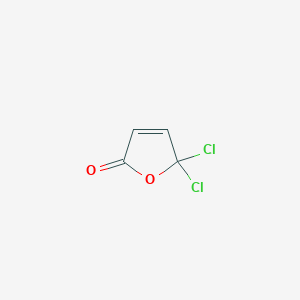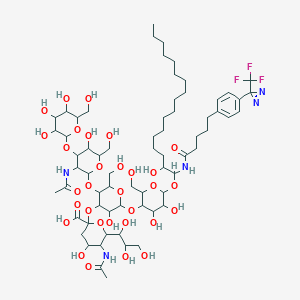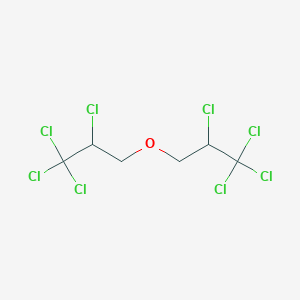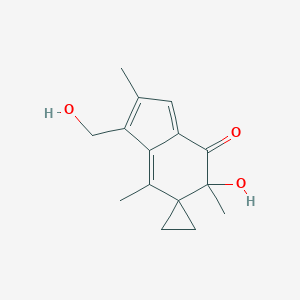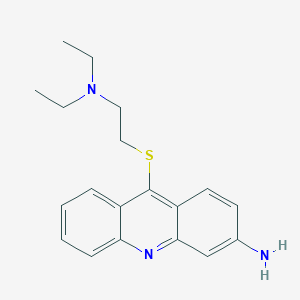
3-Amino-9-(diethylaminoethylthio)acridine
Vue d'ensemble
Description
3-Amino-9-(diethylaminoethylthio)acridine is a chemical compound . It has a molecular formula of C19H23N3S and a molecular weight of 325.5 g/mol .
Synthesis Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . A simple and feasible approach to the synthesis of new amine derivatives of acridine based on the methodology of direct C–H functionalization has been developed .Molecular Structure Analysis
The molecular structure of 3-Amino-9-(diethylaminoethylthio)acridine consists of a C19H23N3S formula .Chemical Reactions Analysis
Acridine derivatives form an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . They are characterized by unique physical and chemical properties, biological activities, and industrial applications .Physical And Chemical Properties Analysis
Acridine derivatives are characterized by unique physical and chemical properties . These properties of acridines are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .Applications De Recherche Scientifique
DNA Intercalation and Cytotoxicity
3-Amino-9-(diethylaminoethylthio)acridine exhibits notable intercalative properties into DNA, influencing biological activities such as cytotoxicity against cell lines. For example, Mannani et al. (1990) synthesized this compound and found it to be cytotoxic against K562 and Raji cell lines, potentially due to its ability to intercalate into DNA and inhibit nucleic acid synthesis (Mannani et al., 1990).
DNA Structure Binding and Antiproliferative Activity
Research has also focused on understanding the binding of similar acridine derivatives to various DNA structures. Howell et al. (2012) studied 9-aminoacridine carboxamides, assessing their binding to duplex DNA, quadruplex DNA, and four-way junction DNA, along with their antiproliferative activity in certain cell lines. These studies provide insights into how structural modifications of acridine compounds, including 3-amino-9-(diethylaminoethylthio)acridine, can affect their interactions with DNA and biological activity (Howell et al., 2012).
Antibacterial and Antifungal Activities
Some derivatives of 3-amino-9-(diethylaminoethylthio)acridine have been explored for their antibacterial and antifungal properties. For instance, Nesměrák et al. (2008) found that specific 9-(ethylthio)acridine derivatives, including amino derivatives, displayed antibacterial and antifungal activities against various strains, emphasizing the potential of acridine derivatives in antimicrobial applications (Nesměrák et al., 2008).
Tautomeric Equilibria and Chemical Properties
The chemical and physicochemical properties of acridine derivatives, such as tautomeric equilibria, are crucial for their biological activity. Ebead et al. (2005) studied the tautomeric equilibrium of acridin-9-amines, providing insights into how the substituents and solvent interactions can influence the stability of various tautomeric forms. Such studies are essential in understanding the reactivity and mechanism of action of compounds like 3-amino-9-(diethylaminoethylthio)acridine (Ebead et al., 2005).
Impact on Ribosome Biogenesis
The impact of acridine derivatives on ribosomal RNA and ribosome biogenesis has also been a focus of research. Anikin and Pestov (2022) found that 9-aminoacridine inhibits both the transcription and processing of ribosomal RNA in mammalian cells, indicating a potential mechanism through which acridine derivatives might exert their biological effects (Anikin & Pestov, 2022).
Mécanisme D'action
Orientations Futures
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Propriétés
IUPAC Name |
9-[2-(diethylamino)ethylsulfanyl]acridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-3-22(4-2)11-12-23-19-15-7-5-6-8-17(15)21-18-13-14(20)9-10-16(18)19/h5-10,13H,3-4,11-12,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUOIXZUNWXZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=C2C=CC(=CC2=NC3=CC=CC=C31)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156243 | |
| Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-9-(diethylaminoethylthio)acridine | |
CAS RN |
129821-07-4 | |
| Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







